molecular formula C16H12O B282128 2-Styrylbenzofuran

2-Styrylbenzofuran

Cat. No.: B282128
M. Wt: 220.26 g/mol
InChI Key: UCPJIRJQIFKUFP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Styrylbenzofuran is a benzofuran derivative characterized by a styryl group (C₆H₅-CH=CH-) attached to the 2-position of the benzofuran core. This compound has garnered attention due to its structural versatility and biological activity. Synthesized via the Wittig-Horner reaction, it yields colorless crystals with a melting point of 120–122°C, as confirmed by NMR and HRMS analyses . Notably, this compound (referred to as compound 11 in a 2020 study) exhibits significant cyclooxygenase-2 (COX-2) inhibitory activity, making it a candidate for anti-inflammatory drug development .

Properties

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1-benzofuran

InChI

InChI=1S/C16H12O/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12H/b11-10+

InChI Key

UCPJIRJQIFKUFP-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3O2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3O2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The benzofuran scaffold allows for diverse substitutions, leading to variations in physical and chemical properties. Below is a comparative analysis of 2-Styrylbenzofuran with structurally related compounds:

Compound Structure Melting Point (°C) Synthesis Method Key Functional Groups
This compound Styryl group at C2 of benzofuran 120–122 Wittig-Horner reaction Styryl, benzofuran
1,2-Di(benzofuran-2-yl)ethane Two benzofuran groups linked via ethane 184 Titanium(IV)/Zinc-mediated coupling Benzofuran, ethane bridge
2-Acetylbenzofuran Acetyl group at C2 of benzofuran Not explicitly reported N/A Acetyl, benzofuran

Key Observations :

  • The styryl group in this compound introduces planarity and π-conjugation, enhancing its photoluminescent properties compared to non-conjugated derivatives like 2-Acetylbenzofuran .
  • The higher melting point of 1,2-Di(benzofuran-2-yl)ethane (184°C vs. 120–122°C) suggests stronger intermolecular interactions due to its rigid, symmetric structure .

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